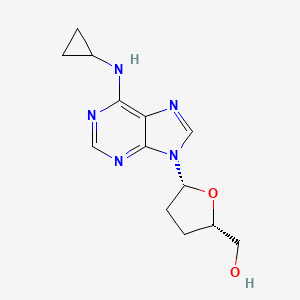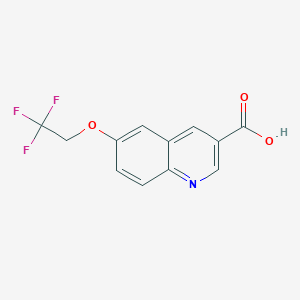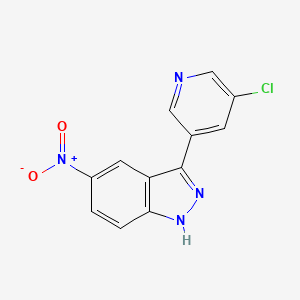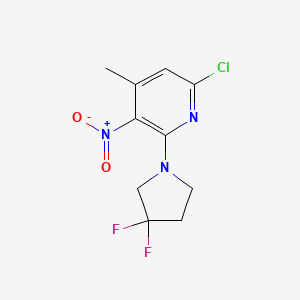
6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with chloro, difluoropyrrolidinyl, methyl, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Chlorination of the pyridine ring.
Substitution: Introduction of the difluoropyrrolidinyl group through nucleophilic substitution.
Alkylation: Addition of the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
化学反応の分析
Types of Reactions
6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-carboxy-3-nitropyridine.
Reduction: 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine.
- 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine.
- 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-aminopyridine.
Uniqueness
6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups, along with the difluoropyrrolidinyl moiety, makes it a versatile compound for various applications.
特性
分子式 |
C10H10ClF2N3O2 |
|---|---|
分子量 |
277.65 g/mol |
IUPAC名 |
6-chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C10H10ClF2N3O2/c1-6-4-7(11)14-9(8(6)16(17)18)15-3-2-10(12,13)5-15/h4H,2-3,5H2,1H3 |
InChIキー |
MMUWIBBLMCUEDO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC(C2)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848774.png)
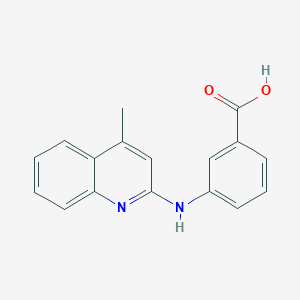
![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11848788.png)


